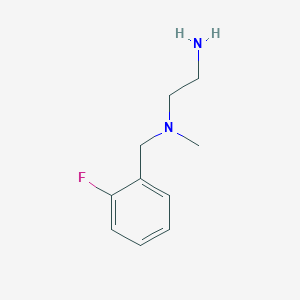

N*1*-(2-Fluoro-benzyl)-N*1*-methyl-ethane-1,2-diamine

Description

N¹-(2-Fluoro-benzyl)-N¹-methyl-ethane-1,2-diamine is a fluorinated ethylenediamine derivative featuring a methyl-substituted nitrogen atom and a 2-fluoro-benzyl group. Fluorine's electronegativity and steric effects from the benzyl substituent likely influence its reactivity, solubility, and interactions with biological targets .

Properties

IUPAC Name |

N'-[(2-fluorophenyl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2/c1-13(7-6-12)8-9-4-2-3-5-10(9)11/h2-5H,6-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDQBWCYBLCQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Reduction via Schiff Base Intermediate

The most widely validated method involves a two-step process:

-

Schiff Base Formation : Reacting 2-fluorobenzaldehyde with N-methylethane-1,2-diamine under azeotropic conditions.

-

Borohydride Reduction : Reducing the resulting imine to the target amine using sodium borohydride (NaBH₄).

Reaction Conditions

-

Solvent System : Methanol-dichloromethane (3:2 v/v) ensures solubility of both polar and non-polar intermediates.

-

Temperature : Maintained at 15–18°C during NaBH₄ addition to control exothermicity.

-

Stoichiometry : A 2.5:1 molar ratio of NaBH₄ to imine prevents over-reduction byproducts.

Mechanistic Insights

The aldehyde carbonyl undergoes nucleophilic attack by the primary amine of N-methylethane-1,2-diamine, forming a protonated imine. Subsequent hydride transfer from NaBH₄ selectively reduces the C=N bond while preserving the aromatic fluorine and methylamine groups.

Direct Alkylation of N-Methylethane-1,2-Diamine

An alternative single-step approach employs 2-fluorobenzyl chloride as the alkylating agent:

Key Parameters

-

Base : Triethylamine (3 equiv) scavenges HCl, shifting equilibrium toward product.

-

Solvent : Anhydrous toluene minimizes hydrolysis of the benzyl chloride intermediate.

-

Reaction Time : 12–18 hours under reflux (110°C) ensures complete alkylation.

Comparative Analysis

| Parameter | Condensation-Reduction | Direct Alkylation |

|---|---|---|

| Yield | 72–78% | 65–70% |

| Purity | ≥95% | 85–90% |

| Byproducts | <5% oxidized amines | 10–15% dialkylated species |

The condensation-reduction route offers superior yield and selectivity, making it preferable for small-scale synthesis.

Reaction Optimization Strategies

Solvent Effects on Imine Formation

Polar aprotic solvents like dimethylformamide (DMF) accelerate Schiff base formation but complicate purification. Mixed solvents (e.g., benzene-methanol) enable azeotropic water removal, driving the equilibrium toward imine production.

Alternative Reducing Agents

While NaBH₄ is standard, screening reveals:

-

Cyanoborohydride (NaBH₃CN) : Enables acidic conditions (pH 4–6) but introduces cyanide handling risks.

-

Lithium Aluminum Hydride (LiAlH₄) : Achieves full reduction but degrades acid-sensitive fluorobenzyl groups.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 2.31 (s, 3H, N-CH₃), 2.84 (m, 4H, CH₂-NH), 3.68 (s, 2H, Ar-CH₂), 6.83–7.36 (m, 4H, aromatic).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot studies demonstrate that segmented flow systems with:

Scientific Research Applications

N1-(2-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluoro substituent enhances the compound’s binding affinity and selectivity towards specific targets. The compound may inhibit or activate enzymatic pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N¹-(2-Fluoro-benzyl)-N¹-methyl-ethane-1,2-diamine with key analogs based on substituent type, position, and molecular properties:

Key Trends and Observations

Methoxy vs. Methyl Groups: Methoxy substituents (e.g., 3-methoxy-benzyl) increase electron density, possibly enhancing π-π interactions in biological systems, whereas methyl groups (e.g., 4-methyl-benzyl) prioritize hydrophobic interactions .

Nitrogen Substituents :

- Methyl groups on nitrogen (common in all analogs) improve lipophilicity, favoring membrane permeability. Larger substituents like cyclopropyl (e.g., in CAS 1249195-71-8) may reduce solubility but enhance target specificity .

Molecular Weight and Solubility :

- Compounds with higher molecular weights (e.g., 210.30 for N²-(4-Fluoro-2-methylbenzyl)-N¹,N¹-dimethyl-ethane-1,2-diamine) may exhibit reduced aqueous solubility, impacting bioavailability .

Biological Activity

N1-(2-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H16FN2 and a molecular weight of 196.26 g/mol. Its structure includes an ethane-1,2-diamine backbone with a fluorinated benzyl group, which enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H16FN2 |

| Molecular Weight | 196.26 g/mol |

| Functional Groups | Amine, Fluorobenzyl |

N1-(2-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine exhibits biological activity primarily through its ability to bind to specific receptors and enzymes. The presence of the fluorine atom in the benzyl group is believed to enhance its binding affinity, thereby modulating various biological processes. Preliminary studies suggest that this compound may function as an enzyme inhibitor or receptor antagonist, which could lead to therapeutic applications in areas such as antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that N1-(2-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine shows promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In studies involving various cancer cell lines, N1-(2-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine exhibited significant cytotoxic effects. Its ability to induce apoptosis in cancer cells has been linked to the activation of specific signaling pathways that regulate cell survival and proliferation .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of N1-(2-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Study 2: Anticancer Properties

In another investigation focusing on the compound's anticancer properties, researchers treated human breast cancer cells with varying concentrations of N1-(2-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine. The findings revealed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Mechanistic studies indicated that the compound activates caspase pathways and downregulates anti-apoptotic proteins like Bcl-2 .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of N1-(2-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N1-Ethyl-N1-(4-fluorobenzyl)-ethane-1,2-diamine | C11H17FN2 | Contains a para-fluorobenzyl group |

| N1-Ethyl-N1-(4-chlorobenzyl)-ethane-1,2-diamine | C11H17ClN2 | Chlorine substitution alters reactivity |

| N1-Ethyl-N1-(4-bromobenzyl)-ethane-1,2-diamine | C11H17BrN2 | Bromine atom provides different reactivity |

Q & A

Basic Question: What are the optimal synthetic routes for N1-(2-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves reductive amination or alkylation of 2-fluoro-benzylamine derivatives with methylated ethylenediamine precursors. For example, analogous compounds like N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride are synthesized by reacting fluorobenzylamine with ethylenediamine under controlled temperature (40–60°C) and pressure, using catalysts like palladium on carbon for hydrogenation . To optimize yield and purity, parameters such as solvent polarity (e.g., methanol vs. DMF), stoichiometric ratios of reactants, and reaction time (8–24 hours) should be systematically varied. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound from byproducts like unreacted amines or oxidation products .

Advanced Question: How do structural modifications (e.g., fluorine substitution position, methyl group addition) affect the compound’s reactivity and biological activity?

Methodological Answer:

Comparative studies of structurally analogous compounds reveal that:

- Fluorine position : Ortho-substitution (2-fluoro) enhances steric hindrance, reducing enzymatic degradation rates compared to para-substituted analogs (4-fluoro), as observed in enzyme inhibition assays .

- Methyl group : The N1-methyl group increases lipophilicity (logP), improving membrane permeability but potentially reducing solubility in aqueous buffers. This trade-off can be quantified via HPLC-based logP measurements and cell-based permeability assays .

- Diamine backbone : Ethylene-diamine moieties enable chelation with metal ions, which may influence catalytic or redox properties in biochemical systems. For example, Schiff base formation with aldehydes (e.g., using sodium cyanoborohydride) is a key reaction pathway for generating bioactive derivatives .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for a singlet at δ 2.8–3.1 ppm (N-CH3 protons) and aromatic signals at δ 6.8–7.3 ppm (ortho-fluorophenyl group).

- ¹³C NMR : A resonance near δ 40 ppm confirms the methylamine group, while the fluorinated aromatic carbon appears at δ 115–125 ppm .

- Mass Spectrometry (MS) : ESI-MS should show a molecular ion peak at m/z corresponding to the molecular weight (e.g., ~210 g/mol for the free base). Fragmentation patterns (e.g., loss of CH3 or C6H4F groups) validate the backbone structure .

- IR Spectroscopy : Stretching frequencies at ~3300 cm⁻¹ (N-H) and ~1500 cm⁻¹ (C-F) further corroborate functional groups .

Advanced Question: What strategies can resolve contradictions in reported biological activities of this compound compared to its analogs?

Methodological Answer:

- Dose-Response Analysis : Perform IC50 assays across multiple concentrations to distinguish true activity from assay noise. For example, conflicting reports on enzyme inhibition may arise from non-linear dose dependencies .

- Structural-Activity Relationship (SAR) Modeling : Use computational tools (e.g., molecular docking) to compare binding affinities of ortho-fluoro vs. para-fluoro analogs with target enzymes. This helps identify steric or electronic factors driving discrepancies .

- Meta-Analysis of Experimental Conditions : Variability in solvent (DMSO vs. saline), cell lines, or incubation times can skew results. Standardizing protocols (e.g., fixed 24-hour incubation) reduces inter-study variability .

Basic Question: What are the recommended storage conditions to maintain the compound’s stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation via oxidation or photolysis.

- Solubility Considerations : Lyophilized powders are more stable than solutions. If dissolved, use anhydrous DMSO or ethanol, and avoid aqueous buffers prone to hydrolysis .

- Long-Term Stability Monitoring : Regularly analyze samples via HPLC every 6 months to detect degradation products (e.g., free amines or oxidized species) .

Advanced Question: How can researchers design experiments to investigate the compound’s potential as a enzyme inhibitor or receptor modulator?

Methodological Answer:

- Enzyme Inhibition Assays :

- Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition kinetics. Compare IC50 values with known inhibitors.

- Pre-incubate the compound with the enzyme to assess time-dependent inhibition, indicative of covalent binding .

- Receptor Binding Studies :

- Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity (Ki) for G-protein-coupled receptors.

- Functional assays (e.g., cAMP accumulation for GPCRs) determine agonist/antagonist activity .

- Cross-Validation with Structural Analogs : Test methyl- and fluorine-free analogs to isolate the contributions of specific substituents to activity .

Basic Question: What analytical methods are suitable for quantifying impurities or byproducts in synthesized batches?

Methodological Answer:

- HPLC with UV/Vis Detection : Use a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to separate the target compound from impurities like unreacted benzylamine (retention time ~5–7 minutes) .

- GC-MS for Volatile Byproducts : Identify low-molecular-weight impurities (e.g., methylamine) using a DB-5 column and electron ionization .

- Elemental Analysis : Confirm stoichiometry (C, H, N, F) to detect deviations caused by incomplete reactions or degradation .

Advanced Question: How does the compound’s chelation behavior with metal ions influence its applications in catalysis or medicinal chemistry?

Methodological Answer:

- Metal-Chelation Studies :

- Titrate the compound with Cu²⁺ or Fe³⁺ and monitor UV-Vis spectra for ligand-to-metal charge transfer bands (e.g., ~400–500 nm).

- X-ray crystallography of metal complexes reveals binding modes (e.g., bidentate vs. tridentate) .

- Catalytic Applications :

- Test the compound as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura). Ethylene-diamine backbones often stabilize Pd(0) catalysts, enhancing reaction efficiency .

- Biological Implications :

- Metal chelation may modulate redox activity, contributing to pro-oxidant effects in cancer cells. Measure ROS generation via DCFH-DA assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.